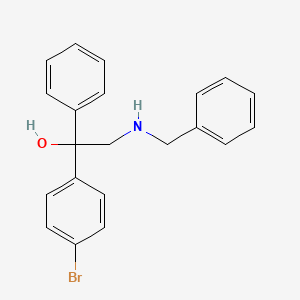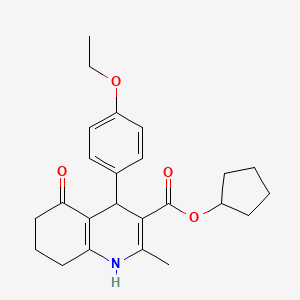
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol, also known as BPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. BPEB is a chiral compound that belongs to the class of β-phenylethanolamines and has a molecular weight of 398.3 g/mol.
作用机制
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol exerts its pharmacological effects by binding to the dopamine D3 receptor and activating downstream signaling pathways. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in reward processing and addiction. 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Biochemical and Physiological Effects:
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol has been shown to have several biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of locomotor activity, and the induction of reward-related behaviors. 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in the treatment of anxiety and depression.
实验室实验的优点和局限性
One of the advantages of using 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol in laboratory experiments is its high selectivity and affinity for the dopamine D3 receptor, which allows for precise modulation of this receptor's activity. However, one of the limitations of using 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol's pharmacokinetic properties, such as its half-life and metabolism, are not well understood, which can limit its potential applications in drug discovery.
未来方向
There are several future directions for research on 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol, including the development of novel drugs that target the dopamine D3 receptor based on its structure and pharmacological properties. Additionally, further studies are needed to elucidate the pharmacokinetic properties of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol, which can inform its potential therapeutic applications. Finally, studies are needed to investigate the role of the dopamine D3 receptor in various neuropsychiatric disorders, such as addiction and schizophrenia, and the potential of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol as a therapeutic agent for these disorders.
合成方法
The synthesis of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol can be achieved through several methods, including the reduction of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanone using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanone using Raney Nickel catalyst and hydrogen gas. The yield of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol obtained through these methods ranges from 50-80%.
科学研究应用
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol has been extensively studied for its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol has been shown to be a potent and selective agonist of the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders, such as schizophrenia and drug addiction. 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol has also been studied for its potential applications in drug discovery, as it can serve as a lead compound for the development of novel drugs that target the dopamine D3 receptor.
属性
IUPAC Name |
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO/c22-20-13-11-19(12-14-20)21(24,18-9-5-2-6-10-18)16-23-15-17-7-3-1-4-8-17/h1-14,23-24H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZOMQARKCSJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-1-(4-bromophenyl)-1-phenylethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5125490.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea](/img/structure/B5125497.png)
![2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125502.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)



![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)


![ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)


![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5125585.png)